2-(3,4-Dichlorophenoxy)-5-(methylsulfinyl)pyridine
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Overview
Description
Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylsulfinyl)-: is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a 3,4-dichlorophenoxy group and a methylsulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylsulfinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nucleophilic Substitution: The initial step involves the nucleophilic substitution of a pyridine derivative with 3,4-dichlorophenol to form 2-(3,4-dichlorophenoxy)pyridine.
Oxidation: The next step involves the oxidation of a methylthio group to a methylsulfinyl group using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylsulfinyl)- undergoes various types of chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group.
Reduction: The compound can undergo reduction reactions, particularly at the sulfinyl group, converting it back to a methylthio group.
Substitution: The pyridine ring and the phenoxy group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of methylthio derivatives.
Substitution: Formation of various substituted pyridine and phenoxy derivatives.
Scientific Research Applications
Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylsulfinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylsulfinyl)- exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes, receptors, and other proteins, leading to alterations in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dichlorophenoxy)pyridine
- 2-(3,4-Dichlorophenoxy)-5-(methylthio)pyridine
- 2-(3,4-Dichlorophenoxy)-5-(methylsulfonyl)pyridine
Uniqueness
Pyridine, 2-(3,4-dichlorophenoxy)-5-(methylsulfinyl)- is unique due to the presence of both the 3,4-dichlorophenoxy group and the methylsulfinyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
85330-95-6 |
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Molecular Formula |
C12H9Cl2NO2S |
Molecular Weight |
302.2 g/mol |
IUPAC Name |
2-(3,4-dichlorophenoxy)-5-methylsulfinylpyridine |
InChI |
InChI=1S/C12H9Cl2NO2S/c1-18(16)9-3-5-12(15-7-9)17-8-2-4-10(13)11(14)6-8/h2-7H,1H3 |
InChI Key |
IXZOUXZKBAMFFP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CN=C(C=C1)OC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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